molecular formula C20H24FNO3 B4425524 (3S*,4S*)-1-(2-fluoro-4-methoxybenzyl)-4-(3-methoxyphenyl)piperidin-3-ol

(3S*,4S*)-1-(2-fluoro-4-methoxybenzyl)-4-(3-methoxyphenyl)piperidin-3-ol

Cat. No. B4425524
M. Wt: 345.4 g/mol
InChI Key: JVMYEGZXRXKQDL-AZUAARDMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3S*,4S*)-1-(2-fluoro-4-methoxybenzyl)-4-(3-methoxyphenyl)piperidin-3-ol, also known as FMPPI, is a synthetic compound that has been studied for its potential therapeutic applications. FMPPI belongs to the class of piperidine derivatives and has shown promising results in various scientific research studies.

Scientific Research Applications

(3S*,4S*)-1-(2-fluoro-4-methoxybenzyl)-4-(3-methoxyphenyl)piperidin-3-ol has been studied for its potential therapeutic applications in various scientific research studies. It has been shown to have antinociceptive and anti-inflammatory effects in animal models. This compound has also been studied for its potential use as an antidepressant and anxiolytic agent. In addition, this compound has been shown to have potential applications in the treatment of drug addiction and withdrawal symptoms.

Mechanism of Action

The exact mechanism of action of (3S*,4S*)-1-(2-fluoro-4-methoxybenzyl)-4-(3-methoxyphenyl)piperidin-3-ol is not fully understood. However, it has been suggested that this compound acts as an antagonist at the dopamine D2 receptor and as an agonist at the serotonin 5-HT1A receptor. This dual action of this compound may contribute to its potential therapeutic effects.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to increase the levels of serotonin and norepinephrine in the brain, which may contribute to its antidepressant and anxiolytic effects. This compound has also been shown to decrease the levels of dopamine in the brain, which may contribute to its potential use in the treatment of drug addiction. In addition, this compound has been shown to have analgesic and anti-inflammatory effects in animal models.

Advantages and Limitations for Lab Experiments

One of the advantages of using (3S*,4S*)-1-(2-fluoro-4-methoxybenzyl)-4-(3-methoxyphenyl)piperidin-3-ol in lab experiments is that it is a synthetic compound, which allows for greater control over its purity and concentration. This compound has also been shown to have low toxicity in animal models. However, one of the limitations of using this compound in lab experiments is that its exact mechanism of action is not fully understood, which may make it difficult to interpret the results of experiments.

Future Directions

There are several future directions for further research on (3S*,4S*)-1-(2-fluoro-4-methoxybenzyl)-4-(3-methoxyphenyl)piperidin-3-ol. One area of research could focus on the potential use of this compound in the treatment of drug addiction and withdrawal symptoms. Another area of research could focus on the potential use of this compound as an antidepressant and anxiolytic agent. Further studies could also be conducted to better understand the mechanism of action of this compound and to identify any potential side effects or limitations of its use.
Conclusion:
In conclusion, this compound is a synthetic compound that has shown promising results in various scientific research studies. It has potential therapeutic applications in the treatment of drug addiction, depression, and anxiety. The exact mechanism of action of this compound is not fully understood, but it has been suggested to act as an antagonist at the dopamine D2 receptor and as an agonist at the serotonin 5-HT1A receptor. Further research is needed to fully understand the potential therapeutic applications and limitations of this compound.

properties

IUPAC Name

(3S,4S)-1-[(2-fluoro-4-methoxyphenyl)methyl]-4-(3-methoxyphenyl)piperidin-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24FNO3/c1-24-16-5-3-4-14(10-16)18-8-9-22(13-20(18)23)12-15-6-7-17(25-2)11-19(15)21/h3-7,10-11,18,20,23H,8-9,12-13H2,1-2H3/t18-,20+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVMYEGZXRXKQDL-AZUAARDMSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)CN2CCC(C(C2)O)C3=CC(=CC=C3)OC)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C=C1)CN2CC[C@H]([C@@H](C2)O)C3=CC(=CC=C3)OC)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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